(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one
Overview
Description
(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a benzylidene group, which is further substituted with hydroxy and nitro groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 1-benzofuran-3(2h)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-nitrobenzaldehyde or 4-hydroxy-3-nitrobenzoic acid.
Reduction: Formation of 4-amino-3-hydroxybenzylidene-1-benzofuran-3(2h)-one.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, such as enzymes and receptors. The hydroxy and nitro groups may play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitrobenzaldehyde: Shares the hydroxy and nitro substituents but lacks the benzofuran ring.
1-Benzofuran-3(2h)-one: Contains the benzofuran ring but lacks the hydroxy and nitro substituents.
4-Hydroxy-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the benzofuran ring.
Uniqueness
(2z)-2-(4-Hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2h)-one is unique due to the combination of the benzofuran ring with the hydroxy and nitro-substituted benzylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-12-6-5-9(7-11(12)16(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8,17H/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUBHUJEOUGOKP-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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